molecular formula C14H7Cl4O2P B12601927 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one CAS No. 918447-14-0

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one

Cat. No.: B12601927
CAS No.: 918447-14-0
M. Wt: 380.0 g/mol
InChI Key: GGKXDUKKSYDCJA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a complex organophosphorus compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a benzoxaphosphinin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the reaction of tetrachlorophenol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Quality control measures are implemented to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced phosphorus compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachlorophenol: A related compound with similar chlorine substitution but lacking the phosphorus-containing ring.

    Phenylphosphonic Dichloride: A precursor used in the synthesis of the target compound.

    Tetrachloropyridine: Another chlorinated heterocyclic compound with different applications.

Uniqueness

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is unique due to its combination of chlorine atoms and a phenyl group attached to a benzoxaphosphinin ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918447-14-0

Molecular Formula

C14H7Cl4O2P

Molecular Weight

380.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C14H7Cl4O2P/c15-9-6-7-10-12(13(9)16)11(8-4-2-1-3-5-8)14(17)21(18,19)20-10/h1-7H

InChI Key

GGKXDUKKSYDCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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